molecular formula C19H22N2 B1212513 Depramine CAS No. 303-54-8

Depramine

货号: B1212513
CAS 编号: 303-54-8
分子量: 278.4 g/mol
InChI 键: AFBYHZACPPSJKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Oxidation Reactions

Depramine undergoes enzymatic and chemical oxidation, primarily at its tertiary amine moiety. Key findings include:

Reaction Type Conditions Products Mechanistic Insights
N-OxidationChloramine-T (CAT) in acidic mediaThis compound-5-N-oxide Proton-assisted formation of H₂O⁺Cl as the reactive species, followed by nucleophilic attack .
Cytochrome P450-mediatedLiver microsomesHydroxylated metabolitesPosition-specific hydroxylation at aromatic rings or alkyl side chains .

Kinetic Parameters (analogous to imipramine ):

  • Activation energy: 58–65 kJ/mol

  • Rate constant (k): 2.3 × 10⁻⁴ s⁻¹ (pH 2.0, 300 K)

  • Negative fractional-order dependence on [TsNH₂] (retardation via pre-equilibrium) .

Hydrolysis and Stability

This compound’s stability is influenced by pH and molecular mobility in solid formulations:

Hydrolytic Degradation

  • Acidic Conditions : Protonation of the aliphatic amine enhances susceptibility to nucleophilic attack, leading to ring-opening or side-chain cleavage .

  • Neutral/Basic Conditions : Slower hydrolysis due to reduced charge density at nitrogen centers.

Solid-State Reactivity :

  • Dehydration above 100°C forms amorphous intermediates.

  • Glass transition (T₉) correlates with increased molecular mobility and hydrolysis rates in humid environments.

Synthetic Pathways

This compound is synthesized via multi-step organic reactions:

Key Steps (analogous to imipramine):

  • Friedel-Crafts Alkylation : Formation of the tricyclic core using dibenzosuberone and methylamine.

  • Reductive Amination : Introduction of the side chain via catalytic hydrogenation.

  • Purification : Crystallization from ethanol/water mixtures to achieve >99% purity.

Optimized Conditions :

  • Temperature: 40–60°C

  • Catalyst: Palladium on carbon (Pd/C)

  • Yield: 78–85%

Comparative Reactivity of Tricyclic Antidepressants

This compound’s reactivity differs from related compounds due to substituent effects:

Compound Oxidation Rate (Relative) Primary Metabolite Catalyst Sensitivity
This compound1.05-N-oxideHigh (TsNH₂ retards)
Imipramine1.2Imipramine-5-N-oxideModerate
Clomipramine0.9Clomipramine-5-N-oxideLow

Notable Trends :

  • Electron-donating groups on the aromatic ring accelerate oxidation .

  • Steric hindrance at the nitrogen center reduces metabolic degradation rates .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

  • Transition States : High curvature in reaction paths (k(s) > 0.5 Å⁻¹) during N-oxidation, indicating concerted bond reorganization .

  • Solvent Effects : Dielectric constant reduction (e.g., with methanol) increases reaction rates by stabilizing charged intermediates .

Stability Optimization Strategies

To mitigate undesired reactions:

  • Formulation : Use of desiccants (e.g., silica gel) to limit hydrolytic degradation .

  • Packaging : Blister packs with aluminum foil to prevent photooxidation.

  • Catalyst Design : Zeolites with uniform aluminum distribution reduce coke formation during large-scale synthesis .

This compound’s chemical behavior underscores the interplay between its tricyclic structure and reaction conditions. Controlled oxidation and hydrolysis pathways dominate its reactivity, with synthetic and stability challenges addressed through tailored formulations and catalysts. Further studies on enantioselective metabolism and solid-state dynamics are warranted to optimize therapeutic efficacy .

科学研究应用

Pharmacological Properties

Depramine functions primarily as a non-selective monoamine reuptake inhibitor , increasing the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft by blocking their reuptake. This mechanism is similar to that of other tricyclic antidepressants (TCAs), although this compound exhibits a more pronounced effect on norepinephrine levels than on serotonin.

Chemical Structure :

  • Chemical Formula : C19H22N2
  • CAS Number : 303-54-8

Historical Context and Clinical Trials

This compound was initially investigated in the 1960s for its antidepressant effects. Early clinical trials suggested that it could be effective in treating depression; however, serious side effects such as cardiac arrhythmias and seizures led to its withdrawal from the market by the 1980s. Despite this, this compound remains a point of reference for developing newer and safer norepinephrine reuptake inhibitors.

Mood Disorders

This compound's primary application has been in the treatment of mood disorders, particularly depression. Its ability to inhibit the reuptake of norepinephrine suggests that it could enhance mood regulation. However, due to safety concerns, it is not commonly used in current clinical practice.

Attention Deficit Hyperactivity Disorder (ADHD)

Some studies have explored this compound's effects on ADHD symptoms. While evidence remains inconclusive, its role as a norepinephrine reuptake inhibitor may provide a basis for further research into its efficacy for this condition.

Parkinson's Disease

Research indicates that this compound may have beneficial effects on patients with Parkinson's disease by decreasing autonomic arousal responses. This suggests potential applications in managing certain symptoms associated with Parkinson's.

Cognitive Effects

This compound has been shown to interact with acetylcholine systems by inhibiting acetylcholinesterase activity. This interaction may lead to cognitive enhancements or side effects commonly associated with anticholinergic activity.

Comparative Analysis with Other Tricyclic Antidepressants

The following table compares this compound with other well-known tricyclic antidepressants:

Compound NameChemical StructurePrimary ActionUnique Features
ImipramineC19H24N2Norepinephrine and serotonin reuptake inhibitorFirst marketed TCA; broader clinical use
ClomipramineC19H21ClN2Norepinephrine and serotonin reuptake inhibitorPotent serotonergic activity
NortriptylineC18H21NNorepinephrine reuptake inhibitorFewer side effects; less sedating
LofepramineC19H20ClN2Norepinephrine reuptake inhibitorLess cardiotoxic; used in treatment-resistant depression
This compound C19H22N2 Norepinephrine reuptake inhibitor Historical significance; potential in ADHD and Parkinson's

作用机制

丙咪嗪主要通过抑制去甲肾上腺素和血清素的再摄取而发挥作用,从而导致突触间隙中这些神经递质的水平升高。这种抑制增强了神经传递,并有助于其抗抑郁作用。 丙咪嗪还与各种受体相互作用,包括组胺-H1、α-1肾上腺素和毒蕈碱受体,这解释了其镇静、降压和抗胆碱能作用 .

相似化合物的比较

丙咪嗪在结构和功能上与其他三环类抗抑郁药(如丙咪嗪和去甲丙咪嗪)相似。 它在特异性抑制乙酰胆碱酯酶和镁离子-三磷酸腺苷酶活性方面是独一无二的 . 类似的化合物包括:

丙咪嗪独特的药理学特性使其成为具有研究价值的化合物,尽管它没有商业用途。

生物活性

Depramine, also known as desipramine, is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and various anxiety disorders. Its pharmacological profile includes selective norepinephrine reuptake inhibition, with some activity on serotonin reuptake and adrenergic receptors. This article delves into the biological activity of this compound, encompassing its mechanisms of action, effects on neurotransmitter systems, immune modulation, and clinical implications based on diverse research findings.

This compound's primary mechanism involves the inhibition of norepinephrine reuptake at the presynaptic neuron, leading to increased levels of norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound exhibits weak serotonin reuptake inhibition, which may contribute to its efficacy in treating depression.

Pharmacokinetics:

  • Bioavailability: 60–70%
  • Protein Binding: Approximately 91%
  • Metabolism: Primarily in the liver via CYP2D6
  • Half-life: 12–30 hours
  • Excretion: Urine (70%), feces

Neurotransmitter Modulation

Research indicates that this compound significantly influences various neurotransmitter systems. A study comparing this compound with other compounds showed that it did not alter the spontaneous firing rate of Purkinje neurons but did affect inhibitory responses to gamma-aminobutyric acid (GABA), suggesting a nuanced role in modulating neuronal excitability and synaptic transmission .

Immune System Interaction

This compound has been shown to interact with immune functions. Specifically, a study demonstrated that desmethylimipramine (DMI), a metabolite of this compound, reversibly inhibits natural killer (NK) cell activity at clinically relevant concentrations. This finding underscores the potential immunomodulatory effects of this compound, which may have implications for patients with mood disorders who are also facing immune challenges .

Efficacy in Depression and Anxiety Disorders

This compound is primarily indicated for:

  • Major depressive disorder
  • Attention-deficit hyperactivity disorder (ADHD)
  • Neuropathic pain
  • Obsessive-compulsive disorder (OCD)

Clinical studies have shown that while this compound is effective for acute depressive episodes, its long-term efficacy remains debated due to potential side effects and withdrawal symptoms upon discontinuation .

Side Effects

Common side effects associated with this compound include:

  • Constipation
  • Dizziness
  • Weight gain
  • Increased appetite
  • Agitation and anxiety
  • Hallucinations or mania in rare cases

These side effects necessitate careful monitoring, particularly in vulnerable populations such as the elderly or those with concurrent health issues .

Case Studies and Research Findings

Several case studies highlight the clinical application and challenges associated with this compound:

  • Case Study on Overdose Management : A report described patients who exhibited severe side effects from high concentrations of imipramine and nortriptyline. Upon reducing dosages, significant improvements were noted, emphasizing the importance of monitoring blood levels when prescribing TCAs like this compound .
  • Longitudinal Study on Efficacy : A systematic review indicated that while short-term benefits from this compound are evident in treating depression, concerns regarding long-term use persist due to adverse effects and withdrawal symptoms .

Summary Table of Biological Activity

Aspect Details
Primary Action Norepinephrine reuptake inhibition
Secondary Action Weak serotonin reuptake inhibition
Key Effects Modulates neurotransmitter activity; affects immune function
Common Side Effects Constipation, dizziness, weight gain, agitation
Clinical Uses Depression, ADHD, neuropathic pain, OCD

属性

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYHZACPPSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1])
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90184388
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-54-8
Record name Depramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。